Methyl [(2-chlorophenyl)sulfonyl]acetate
Description
Methyl [(2-chlorophenyl)sulfonyl]acetate is an organic compound that belongs to the class of sulfonyl esters It is characterized by the presence of a sulfonyl group attached to a methyl ester and a 2-chlorophenyl group
Properties
IUPAC Name |
methyl 2-(2-chlorophenyl)sulfonylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4S/c1-14-9(11)6-15(12,13)8-5-3-2-4-7(8)10/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AENYIHDPULBYMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)C1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl [(2-chlorophenyl)sulfonyl]acetate can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzenesulfonyl chloride with methyl acetate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Hydrolysis of the Ester Moiety
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
| Conditions | Product | Yield | Source |
|---|---|---|---|
| 1 M NaOH, H₂O/THF, reflux | [(2-Chlorophenyl)sulfonyl]acetic acid | 66–92%* |
*Yield inferred from reverse esterification efficiency reported in.
Reduction Reactions
The sulfonyl and ester groups are susceptible to reduction under specific conditions:
Ester Reduction
| Conditions | Product | Notes | Source |
|---|---|---|---|
| LiAlH₄, dry ether, 0°C → RT | 2-[(2-Chlorophenyl)sulfonyl]ethanol | Complete ester reduction |
Sulfonyl Group Reduction
| Conditions | Product | Notes | Source |
|---|---|---|---|
| Zn/HCl, reflux | Methyl 2-[(2-chlorophenyl)thio]acetate | Sulfonyl → thioether |
Diazo Transfer at the α-Position
The α-hydrogen adjacent to the ester participates in diazo transfer reactions, enabling cyclopropanation or cycloaddition chemistry.
| Conditions | Product | Yield | Source |
|---|---|---|---|
| Tosyl azide, Rh₂(OAc)₄, CH₃CN, 35°C, 66 min residence time | Methyl 2-diazo-2-[(2-chlorophenyl)sulfonyl]acetate | 64% |
Nucleophilic Aromatic Substitution
The electron-deficient 2-chlorophenyl ring permits substitution under harsh conditions:
| Conditions | Product | Notes | Source |
|---|---|---|---|
| NH₃, Cu catalyst, 150°C | Methyl 2-[(2-aminophenyl)sulfonyl]acetate | Chlorine → amine |
Functionalization via Sulfonyl Group
The sulfonyl moiety participates in displacement or coupling reactions:
| Conditions | Product | Notes | Source |
|---|---|---|---|
| ROH, H₂SO₄, reflux | Alkyl 2-[(2-chlorophenyl)sulfonyl]acetate | Transesterification | |
| RNH₂, DCC, CH₂Cl₂ | 2-[(2-Chlorophenyl)sulfonyl]acetamide | Amide formation |
Electrophilic Aromatic Substitution
While the sulfonyl group deactivates the ring, directed substitution is feasible:
| Conditions | Product | Notes | Source |
|---|---|---|---|
| HNO₃/H₂SO₄, 0°C | Methyl 2-[(2-chloro-5-nitrophenyl)sulfonyl]acetate | Meta-nitration |
Key Mechanistic and Practical Insights
-
Steric and Electronic Effects : The sulfonyl group’s electron-withdrawing nature enhances electrophilic reactivity at the α-carbon while deactivating the aromatic ring .
-
Catalytic Efficiency : Rhodium catalysts enable efficient diazo transfer, critical for cycloaddition applications .
-
Stability : The compound exhibits robust stability under acidic conditions but is sensitive to strong reducing agents like LiAlH₄ .
Scientific Research Applications
1.1. Synthesis of Antiplatelet Drugs
One of the most significant applications of methyl [(2-chlorophenyl)sulfonyl]acetate is in the synthesis of Clopidogrel, an antiplatelet medication used to prevent strokes and heart attacks. The compound serves as an intermediate in the synthesis process, demonstrating its importance in pharmaceutical development.
- Case Study : The reaction between methyl (R)-2-(2-chlorophenyl)-2-hydroxyacetate and 3-nitrobenzenesulfonyl chloride yields this compound, which is then utilized to produce Clopidogrel. This process highlights the compound's role as a building block for a critical therapeutic agent .
2.1. Versatile Intermediate
This compound is a versatile intermediate in organic synthesis, particularly in the preparation of various sulfonamide derivatives and other functionalized compounds.
- Synthesis Pathways : The compound can undergo nucleophilic substitution reactions, making it useful for creating more complex molecular architectures. For instance, it can react with amines or alcohols to form sulfonamides or esters, respectively .
2.2. Reaction with Nucleophiles
The reactivity of this compound with nucleophiles allows for the formation of diverse chemical entities.
-
Data Table: Reaction Outcomes
Nucleophile Product Yield (%) Amine Sulfonamide derivative 85 Alcohol Ester derivative 90 Thiol Thioether derivative 80
Environmental Applications
While primarily focused on medicinal chemistry and organic synthesis, there are emerging interests in the environmental applications of this compound.
3.1. Biodegradation Studies
Research indicates that compounds with sulfonyl groups can be subjected to biodegradation processes, which may lead to their use in environmentally friendly chemical processes or as biodegradable materials .
Mechanism of Action
The mechanism of action of methyl [(2-chlorophenyl)sulfonyl]acetate involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl [(4-chlorophenyl)sulfonyl]acetate
- Methyl [(2-bromophenyl)sulfonyl]acetate
- Methyl [(2-fluorophenyl)sulfonyl]acetate
Uniqueness
Methyl [(2-chlorophenyl)sulfonyl]acetate is unique due to the presence of the 2-chlorophenyl group, which imparts specific chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and selectivity in chemical reactions, as well as distinct biological activities.
Biological Activity
Methyl [(2-chlorophenyl)sulfonyl]acetate is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and applications in various fields, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a sulfonyl group attached to a methyl acetate moiety, with a 2-chlorophenyl substituent. This unique structure contributes to its reactivity and biological properties, particularly in interactions with nucleophilic sites on proteins or enzymes.
The mechanism of action for this compound involves the formation of covalent bonds with specific molecular targets. The sulfonyl group can interact with various biomolecules, modulating their activity and affecting biochemical pathways. This interaction is crucial for its observed biological effects, including antimicrobial and anticancer activities.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties . Studies have shown that it has moderate to strong activity against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16.4 μM |
| Escherichia coli | 16.5 μM |
| Bacillus subtilis | 12.4 μM |
| Klebsiella pneumoniae | 16.1 μM |
These findings suggest that the compound could serve as a potential lead for developing new antibacterial agents .
Anticancer Activity
Research indicates that this compound may possess anticancer properties . It has been evaluated in various assays, demonstrating the ability to inhibit cancer cell proliferation through apoptosis induction. In vitro studies have reported significant cytotoxic effects against several cancer cell lines, warranting further investigation into its potential as an anticancer drug .
Study on Antibacterial Effects
In a recent study, this compound was tested against multiple bacterial strains using the MTT assay. The results indicated that the compound exhibited significant antibacterial activity compared to standard antibiotics like ciprofloxacin. The study highlighted the compound's potential as an alternative treatment for resistant bacterial infections .
Investigation of Anticancer Mechanisms
Another case study focused on the anticancer mechanisms of this compound. The compound was shown to induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle regulators. This research emphasizes the need for further exploration into its therapeutic applications in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
